molecular formula C15H18N2O B2899918 4-(piperidin-4-ylmethoxy)quinoline CAS No. 771462-55-6

4-(piperidin-4-ylmethoxy)quinoline

Cat. No.: B2899918
CAS No.: 771462-55-6
M. Wt: 242.322
InChI Key: XXUDFPBQCANFQX-UHFFFAOYSA-N
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Description

4-(Piperidin-4-ylmethoxy)quinoline (CAS 771462-55-6) is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol. This compound features a quinoline scaffold linked to a piperidine moiety, a structural motif of significant interest in medicinal chemistry, particularly in the development of novel antiplasmodial agents. Research into quinoline-piperidine conjugates has demonstrated highly potent activity in the nanomolar range against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum , the parasite responsible for the most lethal form of malaria . The piperidine ring in the side chain provides a weakly basic center, which is believed to be essential for the uptake and pH-trapping of the compound within the acidic digestive vacuole of the parasite . In this environment, such compounds are thought to exert their effect by inhibiting the detoxification of heme, a toxic byproduct of hemoglobin digestion, leading to a buildup that is lethal to the parasite . The structural hybridation of the quinoline core with a heterocyclic piperidine system is a strategy aimed at overcoming resistance mechanisms in resistant parasite strains . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(piperidin-4-ylmethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-4-14-13(3-1)15(7-10-17-14)18-11-12-5-8-16-9-6-12/h1-4,7,10,12,16H,5-6,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUDFPBQCANFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Piperidin 4 Ylmethoxy Quinoline and Its Derivatives

Established Synthetic Routes to Substituted Quinolines

The quinoline (B57606) ring system is a prominent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed over more than a century. These range from classical condensation reactions to more modern, efficiency-focused approaches.

The foundational methods for quinoline synthesis involve the cyclization of aniline (B41778) derivatives. nih.gov These named reactions remain fundamental in organic chemistry for creating the quinoline core. Key examples include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. nih.govresearchgate.net

Skraup Synthesis: This reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene.

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method reacts an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. scispace.com

Combes Synthesis: This method involves the reaction of anilines with β-diketones under acidic conditions.

Friedländer Annulation: This is a widely used and straightforward approach that involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing an active methylene (B1212753) group, under either acidic or basic conditions. researchgate.net

These classical methods, while effective, often require harsh reaction conditions, such as high temperatures and strong acids. scispace.com

Table 1: Overview of Classical Quinoline Synthesis Reactions

Reaction Name Reactants Typical Conditions
Skraup Synthesis Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent High Temperature
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl Compound Acid Catalyst
Combes Synthesis Aniline, β-Diketone Acid Catalyst
Friedländer Annulation 2-Aminobenzaldehyde/Ketone, Methylene Ketone Acid or Base Catalyst

To overcome the limitations of classical methods, microwave-assisted organic synthesis has emerged as a powerful tool. nih.gov The use of microwave irradiation often leads to significant reductions in reaction times, increased product yields, and cleaner reaction profiles. nih.govbenthamdirect.comresearchgate.net Many classical quinoline syntheses have been adapted to microwave conditions, providing a more efficient and environmentally benign route to these heterocyclic compounds. researchgate.neteurekaselect.com This technique is valued for its ability to rapidly generate diverse libraries of quinoline derivatives for various research applications. researchgate.net

Table 2: Examples of Microwave-Assisted Quinoline Synthesis

Reactants Catalyst/Conditions Product Type Findings Citation
Formyl-quinoline, Primary heterocyclic amines, Cyclic 1,3-diketones DMF, Microwave Irradiation Dihydropyridopyrimidines and Dihydropyrazolopyridines Efficient, catalyst-free, one-pot three-component procedure. acs.org
Propargylated-flavone/coumarin, Aldehydes, Anilines YbCl₃, Solvent-free, Microwave Quinolin-4-ylmethoxychromen-2- and -4-ones Excellent yields (80-95%) in 4 minutes at 100 °C, high atom-economy. researchgate.net
2-Chloroquinoline-3-carbaldehyde, Active methylene compounds, Aromatic amines Microwave Irradiation Pyrimidine and thiazolidine (B150603) derivatives bearing quinoline Shorter reaction times, pure products, and high yields compared to conventional heating. researchgate.net

Multi-component reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like quinolines from simple starting materials in a single step. researchgate.net These reactions, often proceeding through a domino or cascade sequence, form multiple chemical bonds in one pot, which improves atom economy and reduces waste. nih.govrsc.org Various MCRs, including those based on the Povarov or Ugi reactions, have been successfully applied to create diverse quinoline scaffolds. researchgate.netrsc.org The ability to introduce structural diversity by simply changing the initial components makes MCRs a valuable tool in drug discovery and materials science. rsc.org

Table 3: Selected Multi-component Reactions for Quinoline Synthesis

Reaction Type Components Key Features Citation
Domino Reaction Aryl amines, Styrene oxides, Aryl acetylenes Metal- and solvent-free, forms one C-N and two C-C bonds. researchgate.net
ABC₂ Domino Reaction 3-aryl-1-azaaryl-prop-2-en-1-one, 1,3-cyclohexanedione, (pyridin-2-yl)methanamine One-pot operation, generates five new sigma bonds and five stereocenters. nih.gov
Pictet-Spengler Based Amino benzylamines, 3-(3-formyl cycloalkenyl)-acrylates, Aldehydes/Ketones One-pot domino annulation, short reaction time, environmentally benign. thieme-connect.comthieme-connect.com

Strategies for Introducing the Piperidin-4-ylmethoxy Moiety

Once the quinoline core is synthesized, the next critical step is the attachment of the piperidin-4-ylmethoxy side chain. This is typically achieved through nucleophilic substitution or reductive amination, depending on the available functional groups on the quinoline and piperidine (B6355638) precursors.

Nucleophilic aromatic substitution (SₙAr) is a primary method for attaching the piperidin-4-ylmethoxy group. google.comevitachem.com This reaction involves a quinoline substrate that has a good leaving group, such as a halogen (e.g., chlorine or fluorine), at the 4-position. The oxygen atom of piperidin-4-ylmethanol acts as the nucleophile, attacking the electron-deficient carbon atom on the quinoline ring and displacing the leaving group. google.com The reaction is typically carried out in the presence of a base, such as sodium hydride, to deprotonate the alcohol and generate a more potent alkoxide nucleophile. google.com This method is a direct and widely used approach for forming ether linkages on electron-deficient heterocyclic systems. nih.gov

Table 4: Nucleophilic Aromatic Substitution for Side Chain Attachment

Quinoline Substrate Nucleophile Base/Solvent Product Citation
7-Fluoro-4-(substituted amino)-3-quinolinecarbonitrile Alcohol (R²OH) or Thiol (R²SH) Base (e.g., NaH) in DMF or DMSO 7-Alkoxy/Thioalkoxy-4-(substituted amino)-3-quinolinecarbonitrile google.com
4-Chlorofuro[3,2-d]pyrimidine Piperidine - 4-(Piperidin-1-yl)furo[3,2-d]pyrimidine mdpi.com
4-Chloroquinoline Piperidine-4-ylmethanol NaH 4-(Piperidin-4-ylmethoxy)quinoline General Synthetic Route

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is used to connect piperidine side chains to a quinoline core. nih.govscielo.br This approach is applicable when one precursor contains an aldehyde or ketone and the other possesses a primary or secondary amine. For instance, a quinoline-4-carboxaldehyde can be reacted with a piperidine derivative bearing an amino group. The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the final amine-linked product. nih.govscielo.br While this method directly leads to an aminomethyl linkage rather than the ether in the title compound, it is a crucial strategy for synthesizing a broad class of quinoline-piperidine derivatives. nih.govresearchgate.net

Table 5: Examples of Reductive Amination for Side Chain Integration

Carbonyl Compound Amine Reducing Agent Product Type Citation
Quinoline carboxaldehydes (10a-e) Amine (8) NaBH₄ in Methanol (Aminomethyl)quinolines with a bridged piperidine side chain nih.gov
Ketone/Aldehyde Amine NaBH(AcO)₃ in Dichloromethane Substituted amino-quinolines scielo.br
Aldehyde (9) Tetrahydro-2H-pyran-4-amine NaBH(AcO)₃ N-((8-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl)methyl)tetrahydro-2H-pyran-4-amine (14) scielo.br

Derivatization of Pre-formed Piperidine Rings for Quinoline Conjugation

The synthesis of quinoline-piperidine conjugates often involves the strategic modification of a pre-existing piperidine ring to facilitate its attachment to a quinoline core. researchgate.net This approach is advantageous as it allows for the use of readily available and structurally diverse piperidine building blocks. A common strategy involves preparing piperidine derivatives with a functional group, such as a primary amine, that can react with a suitably activated quinoline precursor. nih.gov

For instance, a piperidine-4-carbonitrile can serve as a versatile starting material. nih.gov The nitrile group can be chemically reduced to a primary amine. This amine-functionalized piperidine is then poised for conjugation with a quinoline core through reactions like addition-elimination or reductive amination. nih.gov This method highlights the importance of modifying a pre-formed ring system to create a reactive handle for subsequent coupling reactions. researchgate.net The functionalization of the piperidine ring is a key step that can be achieved through various synthetic routes, enabling the creation of diverse derivatives. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the principles of green chemistry have significantly influenced the development of synthetic routes for quinoline derivatives. These advanced techniques focus on improving reaction efficiency, reducing waste, and minimizing energy consumption.

Ultrasound-Assisted Synthesis for Optimized Reaction Conditions

Ultrasound-assisted synthesis has emerged as a powerful green tool in organic chemistry, offering substantial advantages over conventional thermal heating methods. rsc.org For the synthesis of quinoline derivatives, ultrasound irradiation can lead to higher yields, enhanced product purity, and dramatically reduced reaction times. rsc.orgnih.gov The efficiency of ultrasound is often attributed to the phenomenon of acoustic cavitation, which improves mass transfer and homogenization of the reaction mixture. nih.gov

A notable application is in the O-alkylation of quinoline precursors, a key step in forming the ether linkage in compounds like this compound. Research has demonstrated that using ultrasound energy can slash reaction times from hours to mere minutes while providing the target products in satisfactory yields and high purity, often eliminating the need for further purification. mdpi.com This rapid and efficient access to quinoline derivatives facilitates broader and faster evaluation for various applications. mdpi.com

Table 1: Comparison of Conventional vs. Ultrasound-Assisted O-Alkylation of a Quinoline Derivative mdpi.com

Reaction Parameter Conventional Stirring Method Ultrasound-Assisted Method
Reaction Time 18 hours 15 minutes
Yield Range 49–95% 45–84%
Temperature 25 °C Not specified (open vessel)
Purification May require chromatography ≥95% purity without further purification

| Energy Consumption | High | Low |

The data clearly shows that the ultrasound protocol significantly shortens the reaction time for the O-alkylation of quinoline compounds compared to the conventional method. mdpi.com

Solvent-Free Reaction Methodologies

Solvent-free, or solid-state, reactions represent another significant advancement in green synthetic chemistry. These methods often utilize microwave irradiation to accelerate reactions, providing products in high yields and purity while eliminating the environmental and economic costs associated with solvents. researchgate.net

One such eco-friendly approach involves a one-pot, three-component domino reaction to synthesize quinolin-4-ylmethoxy derivatives under solvent-free and microwave conditions. researchgate.net In this process, an aromatic amine, an aldehyde, and a propargylated substrate are reacted using a catalyst like Ytterbium(III) chloride (YbCl₃). The reaction proceeds rapidly, often within minutes, to afford the desired products in excellent yields. This methodology is characterized by its high atom economy, mild reaction conditions, and the potential for catalyst recyclability, making it a highly advantageous green alternative. researchgate.net

Functionalization and Diversification of the this compound Structure

The this compound scaffold offers multiple sites for chemical modification, allowing for the creation of diverse libraries of compounds. Functionalization can occur on the quinoline ring, the piperidine ring, or the methoxy (B1213986) linker, enabling fine-tuning of the molecule's properties. chemrxiv.orgnih.gov

The quinoline nucleus is amenable to regioselective C-H functionalization catalyzed by transition metals. semanticscholar.org This powerful strategy allows for the direct introduction of various substituents onto the heterocyclic core, bypassing the need for pre-functionalized starting materials. For example, C-H activation can be used to introduce aryl or alkyl groups at specific positions on the quinoline ring. chemrxiv.orgsemanticscholar.org

The nitrogen atom of the piperidine ring is a particularly common site for derivatization. It can be readily N-alkylated or N-acylated to introduce a wide array of functional groups. For instance, reacting a 4-piperazinyl quinoline, a close analogue, with various isocyanates or isothiocyanates leads to the formation of urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govresearchgate.net This approach has been used to generate large libraries of compounds for biological screening. nih.gov Furthermore, click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, can be employed to attach 1,2,3-triazole moieties to the quinoline scaffold, further expanding its structural diversity. researchgate.net

Table 2: Examples of Functionalization on the Quinoline-Piperidine Scaffold

Scaffold Reagent/Reaction Type Functional Group Introduced Reference
4-Piperazinyl quinoline Phenyl isothiocyanate Phenylthiourea nih.gov
4-Piperazinyl quinoline Phenyl isocyanate Phenylurea researchgate.net
4-Hydroxyquinoline Diphenylacetylene (Rh/Ru catalysis) Fused pyran ring chemrxiv.org
Quinoline N-oxide Piperidine (CuI catalysis) C2-amination semanticscholar.org

These functionalization strategies underscore the versatility of the quinoline-piperidine core in generating novel chemical entities. chemrxiv.orgnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituents on the Quinoline (B57606) Nucleus

The quinoline scaffold serves as a versatile template in medicinal chemistry, and its biological effects can be finely tuned by introducing various substituents at different positions. nih.govnih.gov The nature and location of these substituents dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. rsc.org

The position of a substituent on the quinoline ring is a critical determinant of biological activity, with different positions being optimal for different therapeutic applications.

C-2 Position: Modifications at the C-2 position have been explored for various activities. For instance, in the context of antileishmanial agents, 2-substituted quinolines were found to be significantly more active than their 8-substituted counterparts. mdpi.com The introduction of aryl groups at this position can increase lipophilicity and cell permeability, which is a significant factor in drug design. researchgate.net

C-3 Position: Substitution at the C-3 position has also been shown to be influential. For example, a series of quinoline carboxylic acid derivatives with a substituent at position 3 demonstrated potent inhibition of insulin-like growth factor (IGF) receptors, with a carboxylic acid group being identified as crucial for this activity. orientjchem.org However, in other contexts, such as antimalarial activity, radical iodination at the C-3 position of chloroquine (B1663885) led to a decrease in potency. mdpi.com

C-4 Position: The C-4 position is frequently modified in the design of quinoline-based drugs. The introduction of a substituent at this position can enhance a compound's potency against cancer cells. orientjchem.org In a study of quinoline-piperidine conjugates, 4-aminoquinoline (B48711) derivatives showed highly potent antiplasmodium activities in the nanomolar range against both chloroquine-sensitive and resistant strains of P. falciparum. researchgate.net

C-7 Position: The C-7 position is famously substituted in the antimalarial drug chloroquine (a 7-chloroquinoline). SAR studies have consistently highlighted the importance of substitution at this position. Electron-withdrawing groups at C-7 have been shown to modulate the basicity of the quinoline nitrogen, which can be crucial for antimalarial activity. researchgate.net Furthermore, substitution at C-7 with bulky groups like phenyl or another quinoline has been shown to be important for inhibiting bacterial efflux pumps in Acinetobacter baumannii. acs.org

C-8 Position: The impact of substitution at the C-8 position can vary. In some antimalarial quinolinyl chalcones, the presence of a hydrogen or methoxy (B1213986) group at the C-8 position resulted in minimal inhibition of β-hematin formation. nih.gov In contrast, for a series of A2B adenosine (B11128) receptor antagonists, halogenation at the C-8 position produced potent ligands. diva-portal.org

Position on Quinoline RingObserved Effect of SubstitutionTherapeutic Area/TargetReference
C-2Aryl substitution can increase lipophilicity and cell permeability.General Drug Design researchgate.net
C-3Carboxylic acid group is crucial for inhibitory activity.IGF Receptor Inhibition (Anticancer) orientjchem.org
C-4Substitution can enhance potency. Amino group leads to potent activity.Anticancer, Antiplasmodium orientjchem.orgresearchgate.net
C-7Halogenation is critical for activity. Bulky groups improve activity.Antimalarial, Efflux Pump Inhibition researchgate.netacs.org
C-8Halogenation produced potent ligands.A2B Adenosine Receptor Antagonism diva-portal.org

The electronic nature of the substituent on the quinoline nucleus plays a pivotal role in modulating biological activity. Halogens, electron-withdrawing groups (EWGs), and electron-donating groups (EDGs) are commonly employed to optimize drug candidates.

Halogenation: The introduction of halogen atoms is a common strategy in drug design. A fluorine atom at the C-6 position of the quinoline ring can significantly enhance antibacterial activity. orientjchem.org For antimalarial quinolines, the presence of a halogen is often beneficial for activity. orientjchem.org In one study, a 7-chloro group was essential, and its combination with a 6-fluoro atom, while slightly decreasing antileishmanial activity, significantly improved metabolic stability. mdpi.com In another series, hydrophobic and electron-withdrawing moieties like halogens were found to be necessary for broad-spectrum antibacterial activity. nih.gov Compounds with a larger number of chlorine atoms have been correlated with higher insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com

Electron-Withdrawing Groups (EWGs): EWGs such as nitro (-NO2) or trifluoromethyl (-CF3) can significantly alter a molecule's properties. In some quinoline-based chalcones, substitution with EWGs led to good antimalarial effects. nih.gov For certain 4-aminoquinolines, EWGs at the 7-position were shown to lower the pKa of the quinoline nitrogen, a factor that correlates with antiplasmodial activity. researchgate.net The presence of trifluoromethyl groups on a quinoline moiety was also associated with increased antimalarial potency. e-century.us

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH3) or hydroxyl (-OH) can also enhance biological activity, depending on the target. In the development of antitubercular agents, it was found that EDGs such as -OH and -OMe increase the therapeutic potential. mdpi.com Similarly, a strong electron-donating methoxy group at the C-6 position of the quinoline ring was credited for the high potency of an antimalarial compound. e-century.us

Substituent TypePositionExample GroupObserved Biological EffectReference
HalogenC-6-FEnhanced antibacterial activity. orientjchem.org
HalogenC-7-ClCritical for antimalarial activity; important for efflux pump inhibition. researchgate.netacs.org
Electron-WithdrawingC-7-CF3, -NO2Lowers quinoline nitrogen pKa, correlating with antiplasmodial activity. researchgate.net
Electron-DonatingGeneral-OH, -OMeIncreased antitubercular potential. mdpi.com
Electron-DonatingC-6-OMeIncreased antimalarial potency. e-century.us

Structural Modifications of the Piperidin-4-ylmethoxy Side Chain

The side chain connected to the quinoline nucleus, in this case, the piperidin-4-ylmethoxy group, is equally important for determining the pharmacological profile. Modifications to the piperidine (B6355638) ring, its N-substituent, and the methoxy linker can lead to significant changes in activity and selectivity.

The piperidine ring is not planar and typically adopts a flexible chair conformation. The spatial arrangement (stereochemistry) and conformational preferences of the piperidine ring and its substituents can be critical for receptor binding and biological activity. thieme-connect.comencyclopedia.pub Introducing substituents on the piperidine ring can alter its physicochemical properties. thieme-connect.com For instance, the position of a substituent on the piperidine ring can significantly impact the activity of GLP-1R agonists. thieme-connect.com In some heterocyclic ethers, the aminopiperidine ring is thought to adopt a specific conformation to avoid unfavorable non-bonded interactions, and this is considered the active conformation. researchgate.net The introduction of chiral centers can lead to enantiomers with vastly different biological activities and potencies, highlighting the importance of stereochemistry in drug-target interactions. diva-portal.org

The nitrogen atom of the piperidine ring is a common site for modification, allowing for the introduction of a wide array of substituents that can modulate the compound's basicity, polarity, and steric bulk. researchgate.net

In a series of N-substituted mefloquine (B1676156) derivatives, the presence of a benzyl (B1604629) group on the piperidine nitrogen increased activity against Mycobacterium tuberculosis. mdpi.com In contrast, polar electron-withdrawing substituents like sulfonamido or carboxyl groups attached to the benzyl ring decreased this activity, and compounds with acetic acid or acetamide (B32628) residues showed no activity. mdpi.com The nature of the N-substituent also affects the hybridization and geometry of the nitrogen atom, which in turn influences how the molecule can interact with a target protein. For example, substituting the nitrogen with a trifluoroacetyl group makes the nitrogen non-basic and planar, which can alter its binding mode compared to a basic, pyramidal nitrogen. researchgate.net

Piperidine N-SubstituentEffect on Biological ActivityTarget/OrganismReference
BenzylIncreased activityMycobacterium tuberculosis mdpi.com
Acetic acid / AcetamideNo activity observedMycobacterium tuberculosis mdpi.com
Boc (tert-Butoxycarbonyl)Moderate activityMycobacterium tuberculosis mdpi.com
TrifluoroacetylAlters nitrogen basicity and geometry, affecting receptor interaction.δ Opioid Receptor researchgate.net

The linker, the "methoxy" group in 4-(piperidin-4-ylmethoxy)quinoline, connects the quinoline pharmacophore to the piperidine moiety. Its length, flexibility, and chemical nature are critical variables that can impact potency and selectivity. nih.gov

Studies on bisquinoline antimalarials revealed the importance of the linker's nature and length for antiparasitic activity. nih.gov In a series of triazino indole-quinoline hybrids, derivatives with short carbon atom linkers (two carbons) were found to be the most suitable as antileishmanial agents, exhibiting high activity and selectivity. mdpi.com Increasing the linker length in that series maintained activity but introduced toxicity. mdpi.com In another study on tetrazole-quinolines, the orientation of the aminopiperidine linker was found to be crucial for antiplasmodial activity. nih.gov Compounds where the piperidine was linked via a tertiary amino group to the quinoline C-4 position had different activity profiles against resistant malaria strains compared to those linked via a secondary amine. nih.gov This demonstrates that even subtle changes in the linker's connection point can have profound implications for overcoming drug resistance mechanisms.

Design of Hybrid Scaffolds Incorporating this compound

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, better efficacy, or the ability to interact with multiple biological targets, which can be advantageous in treating complex diseases like cancer. researchgate.net The this compound scaffold is a versatile platform for developing such hybrid molecules.

Researchers have designed novel inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer, by incorporating a C-4 acrylamide (B121943) fragment onto a quinoline core linked to a piperidin-4-ylmethanol moiety. frontiersin.org In one such design, (E)-3-(6-bromoquinolin-4-yl)prop-2-en-1-one was reacted with piperidin-4-ylmethanol to create a key intermediate. This demonstrates the utility of the (piperidin-4-yl)methanol group as a building block for creating larger, more complex hybrid structures intended for specific therapeutic targets. frontiersin.org

Similarly, in the development of c-Met kinase inhibitors, another important target in cancer therapy, complex hybrid molecules have been synthesized. These structures feature a 6,7-disubstituted-4-phenoxyquinoline core where the substituent at the 7-position is a (3-(piperidin-1-yl)propoxy) group. mdpi.com While not the exact methoxy linker, this highlights a common strategy: using a piperidine-containing side chain at various positions on the quinoline ring to serve as a linker to other functional moieties, such as pyridazinone, to create potent and selective inhibitors. mdpi.com

Another strategy involves creating hybrid molecules by linking the quinoline scaffold to other heterocyclic systems known for their biological activity, such as benzimidazoles or triazoles, to develop agents with potential antiproliferative effects. ekb.eg The piperidine portion of the this compound scaffold is particularly useful for creating these linkages, offering a site for substitution and extension towards other pharmacophoric groups. For instance, new anticancer agents have been developed by creating urea (B33335)/thiourea (B124793) derivatives from a 4-piperazinylquinoline scaffold, a close analogue of the piperidinyl structure. ekb.egnih.gov

Modulation of Pharmacological Properties through Structural Design

The pharmacological profile of quinoline-based compounds can be finely tuned through systematic structural modifications. Structure-activity relationship (SAR) studies are crucial for understanding how changes to the molecular structure affect biological activity, guiding the optimization of lead compounds.

For quinoline derivatives, the type and position of substituents on both the quinoline ring and the attached side chains are critical determinants of their pharmacological properties. orientjchem.org For instance, in the context of anticancer agents, the presence of a halogen atom, such as bromine or chlorine, on the quinoline ring can significantly influence the compound's potency. frontiersin.orgorientjchem.org

A study on novel 4-acrylamido-quinoline derivatives as PI3K/mTOR dual inhibitors provides specific insights into the SAR of compounds built around a quinoline-piperidine framework. A series of compounds were synthesized by reacting a (E)-3-(6-bromoquinolin-4-yl)acryloyl chloride intermediate with various amines, including piperidin-4-ylmethanol. The resulting derivatives exhibited potent inhibitory activity against the PI3Kα enzyme. frontiersin.org

The data reveals that the nature of the substituent attached to the acrylamide nitrogen significantly impacts inhibitory potency. While direct attachment of the (piperidin-4-yl)methanol resulted in a specific activity, variations using other cyclic amines like piperidine and pyrrolidine (B122466) also yielded highly potent inhibitors. This indicates that the quinoline core and the acrylamide linker are key for the primary interaction with the target, while the terminal amine group can be modified to fine-tune activity and properties. frontiersin.org

The table below summarizes the in vitro inhibitory activity of selected 4-acrylamido-quinoline derivatives against the PI3Kα enzyme, illustrating the influence of the terminal amine group on potency.

CompoundTerminal Amine MoietyPI3Kα IC50 (nM) frontiersin.org
6fPyrrolidine1.03
6gPiperidine0.81
6h(Piperidin-4-yl)methanol1.54
6i4-Methylpiperazine0.50
6jMorpholine0.98

These findings underscore that the this compound scaffold is a highly adaptable framework. By strategically modifying its constituent parts—the quinoline core, the piperidine ring, and the linking atoms—researchers can systematically alter the molecule's interaction with biological targets and modulate its pharmacological effects to develop novel therapeutic agents.

Preclinical Biological Activities of 4 Piperidin 4 Ylmethoxy Quinoline Derivatives

Antimicrobial Efficacy (In Vitro)

Derivatives of 4-(piperidin-4-ylmethoxy)quinoline have been the subject of extensive in vitro studies to determine their effectiveness against a range of microbial pathogens. These investigations have unveiled a broad spectrum of activity, including antibacterial, antifungal, and antitubercular properties.

Antibacterial Spectrum and Potency against Pathogenic Strains

The antibacterial potential of quinoline (B57606) derivatives, including those with a piperidine (B6355638) moiety, has been widely investigated against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govnih.gov Studies have shown that these compounds can exhibit potent activity against multidrug-resistant strains, which are a significant public health concern. nih.gov

For instance, a series of facilely accessible quinoline derivatives displayed potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains, including Clostridium difficile. nih.gov One compound, in particular, demonstrated the best bactericidal activity against C. difficile with a minimum inhibitory concentration (MIC) of 8.0 μg/mL. nih.gov Another study on newly synthesized piperidine derivatives showed activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.netbiointerfaceresearch.com The results indicated that one of the synthesized compounds was more active than its analogue and showed good activity against Staphylococcus aureus when compared to the standard drug chloramphenicol. researchgate.netbiointerfaceresearch.com

Furthermore, research into quinoline-piperazine hybrids has highlighted their potential against both Gram-positive and Gram-negative bacteria. nih.gov Some of these hybrids have shown promising activity with MIC values in the range of 3.9–7.8 μM on Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli. nih.gov The introduction of different substituents to the quinoline or piperidine ring has been shown to significantly influence the antibacterial potency of these derivatives. nih.govresearchgate.net

In Vitro Antibacterial Activity of this compound Derivatives

Compound/DerivativeBacterial Strain(s)Activity (MIC)Reference
Quinoline Derivative 6C. difficile≤ 4.0 μg/mL nih.gov
Quinoline Derivative 7C. difficile8.0 μg/mL nih.gov
Piperidine Derivative 2Staphylococcus aureus, Escherichia coliMore active than analogue 1 researchgate.netbiointerfaceresearch.com
Quinoline-piperazine hybrid 1a,bS. aureus, P. aeruginosa, B. subtilis, E. coli3.9–7.8 μM nih.gov

Antifungal and Antitubercular Activities

In addition to their antibacterial properties, certain quinoline derivatives have demonstrated notable in vitro activity against fungal and mycobacterial pathogens. mdpi.comnih.govresearchgate.net

Several studies have reported the antifungal activity of quinoline derivatives against various fungal strains, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Fusarium oxysporum. nih.gov For example, a hybrid thiophene–sulfonamide–quinoline derivative showed excellent nonselective antifungal activity against all tested fungal strains. nih.gov Another study found that some piperidine derivatives exhibited significant antifungal activity when compared to the standard drug terbinafine. biomedpharmajournal.org

The antitubercular potential of quinoline derivatives is also an active area of research. researchgate.netnih.govfrontiersin.org A series of 2,4-disubstituted quinolines have been synthesized and studied for their anti-tuberculosis effects. researchgate.net Some of these compounds have shown potent activity against Mycobacterium tuberculosis. frontiersin.orgacs.org For instance, certain 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives exhibited excellent antimycobacterial activity. acs.org

In Vitro Antifungal and Antitubercular Activity of Quinoline Derivatives

Compound/DerivativePathogenActivityReference
Thiophene–sulfonamide–quinoline derivative 25fCandida albicans, Aspergillus niger, Aspergillus flavus, Fusarium oxysporumExcellent nonselective antifungal activity nih.gov
Piperidin-4-one thiosemicarbazone derivativesVarious fungiSignificant antifungal activity biomedpharmajournal.org
3-(2-(3-((4-bromobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9b)Mycobacterium tuberculosis H37RvExcellent antimycobacterial activity acs.org
2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivative 5nMycobacterium tuberculosisMIC value of 12.5 μg/mL frontiersin.org

Antimalarial Potential (In Vitro)

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a notable example. nih.govnih.gov Research into this compound derivatives has revealed their potential to combat malaria, including strains resistant to existing drugs. nih.govnih.gov

Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum Strains

Numerous studies have demonstrated the in vitro efficacy of quinoline-piperidine conjugates against both chloroquine-sensitive (CQ-sensitive) and chloroquine-resistant (CQ-resistant) strains of Plasmodium falciparum, the deadliest species of malaria parasite. nih.govnih.govnih.govresearchgate.net

A study on novel quinoline-piperidine scaffolds found that five 4-aminoquinoline (B48711) derivatives exhibited highly potent activities in the nanomolar range against both NF54 (CQ-sensitive) and K1 (CQ-resistant) strains of P. falciparum. nih.gov These compounds showed comparable or even superior activity to chloroquine against the resistant strain. nih.gov Another investigation into hybrid molecules also reported promising in vitro antiplasmodial activity against drug-resistant P. falciparum. nih.gov Some quinoline-1H-1,2,3-triazole hybrids also showed activity against the W2-chloroquine-resistant P. falciparum clone, with IC50 values ranging from 1.4 to 46 μM. researchgate.net

In Vitro Antimalarial Activity of this compound Derivatives

Compound/DerivativeP. falciparum StrainActivity (IC50)Reference
4-Aminoquinoline-piperidine 11aNF54 (CQ-sensitive)12 nM nih.gov
4-Aminoquinoline-piperidine 11aK1 (CQ-resistant)25 nM nih.gov
4-Aminoquinoline-piperidine 16cNF54 (CQ-sensitive)150 nM nih.gov
4-Aminoquinoline-piperidine 16cK1 (CQ-resistant)45 nM nih.gov
Quinoline-1H-1,2,3-triazole hybrid 11W2 (CQ-resistant)1.4 μM researchgate.net

Evaluation of Selectivity Indices against Parasitic Growth

A crucial aspect of drug development is ensuring that a compound is more toxic to the pathogen than to host cells. The selectivity index (SI), calculated as the ratio of cytotoxicity (CC50) to antiparasitic activity (IC50), is a measure of this. nih.gov

In the context of antimalarial research, several this compound derivatives have shown favorable selectivity indices. nih.govnih.gov For the five most potent 4-aminoquinoline-piperidines identified in one study, no cytotoxicity was observed at the maximum concentration tested, resulting in high selectivity indices. nih.gov Similarly, a study on quinoline-1H-1,2,3-triazole hybrids reported that the compounds were not toxic to a normal monkey kidney cell line, leading to good selectivity indexes, with one compound having an SI as high as 351. researchgate.net These findings suggest that these compounds have a promising therapeutic window.

Anti-cancer and Anti-proliferative Effects (In Vitro)

The quinoline scaffold is also a prominent feature in the design of potential anticancer agents. nih.govarabjchem.orgmdpi.com In vitro studies have demonstrated the anti-proliferative effects of various this compound derivatives against a range of human cancer cell lines.

Research has shown that these compounds can induce apoptosis, disrupt cell migration, inhibit angiogenesis, and cause cell cycle arrest. arabjchem.org One study synthesized several quinoline derivatives and evaluated their in vitro activity against human colon cancer (HT29) and breast cancer (MDA-MB231) cell lines. nih.gov The most active derivative displayed IC50 values of 4.7 and 4.6 μM against HT29 and MDA-MB231 cells, respectively. nih.gov

Another study investigated the anticancer effect of a novel quinoline derivative, 91b1, and found that it exhibited a comparable inhibitory effect to cisplatin (B142131) on several cancer cell lines in a dose-dependent manner. mdpi.com Furthermore, a series of new hybrid systems containing quinoline and 1,2,3-triazole moieties were tested for their anticancer activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cells. mdpi.com One of the 8-hydroxyquinoline-5-sulfonamide derivatives showed the highest activity against all three cancer lines. mdpi.com

In Vitro Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell Line(s)Activity (IC50)Reference
Schiff's base 4eHT29 (colon), MDA-MB231 (breast)4.7 μM, 4.6 μM nih.gov
Compound 91b1A549, AGS, KYSE150, KYSE450Dose-dependent inhibition mdpi.com
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (melanoma), MDA-MB-231 (breast), A549 (lung)High activity mdpi.com

Cytotoxic Activity against Various Human Cancer Cell Lines

Quinoline derivatives are recognized for their potential in developing anticancer drugs. arabjchem.org Their mechanisms of action are diverse and can include inducing apoptosis, disrupting cell migration, inhibiting angiogenesis, and causing cell cycle arrest. arabjchem.orgresearchgate.net The effectiveness of these derivatives has been observed in a variety of cancer cell lines, such as those for breast, colon, and lung cancer. arabjchem.orgresearchgate.net

Specifically, certain N'-substituted methylene-4-(quinoline-4-amino) benzoylhydrazide derivatives have shown strong antiproliferative activity against lung cancer cells. arabjchem.org Furthermore, some 5,6,7-trimethoxy quinoline derivatives have demonstrated significant cytotoxic activity against several human cancer cell lines, including MCF-7 (breast cancer), A2780 (ovarian cancer), and their respective resistant sublines. nih.gov Notably, compounds 7e and 7f from this series, which feature N-(4-benzoyl phenyl) and N-(4-phenoxyphenyl) groups, respectively, were particularly potent. nih.gov

In another study, piperazine-linked quinolinequinones were synthesized and screened for their cytotoxic potential. nih.gov One of these compounds, QQ1, was identified as a potent inhibitor of ACHN renal cancer cell proliferation, with an IC50 value of 1.55 μM. nih.gov

Table 1: Cytotoxic Activities of Selected Quinoline Derivatives

CompoundCancer Cell LineActivity (IC50)Reference
Q79 Lung Cancer12.6 ± 0.1 μM arabjchem.org
Q80 Lung Cancer27.3 ± 1.7 μM arabjchem.org
QQ1 ACHN (Renal Cancer)1.55 μM nih.gov
Compound 7e MCF-7, A2780, and resistant linesSignificant Cytotoxicity nih.gov
Compound 7f MCF-7, A2780, and resistant linesSignificant Cytotoxicity nih.gov
Compound 6a MCF7, HCT116, A549More potent than 5-FU nih.gov

This table is interactive. Click on the headers to sort the data.

Induction of Cell Cycle Arrest

Several derivatives of this compound have been found to induce cell cycle arrest in cancer cells, a key mechanism for inhibiting tumor growth. For instance, certain derivatives can halt the cell division cycle, leading to morphological changes and cell death in colon cancer cells. arabjchem.org

Flow cytometry analysis of ovarian (A2780) and breast (MCF-7) cancer cells, including their resistant variants, treated with potent 5,6,7-trimethoxy quinoline derivatives (compounds 7e and 7f) revealed that these compounds arrested the cell cycle at the G2/M phase. nih.gov Similarly, piperazine-linked quinolinequinone QQ1 was shown to inhibit the proliferation of ACHN renal cancer cells by inducing cell cycle arrest. nih.gov Furthermore, novel bis spiro-cyclic 2-oxindole derivatives of pyrimido[4,5-b]quinoline have been shown to inhibit the proliferation of breast cancer cells (MCF7) by causing cell cycle arrest in the S phase. nih.gov This effect is mediated by the upregulation of p53 and the pro-apoptotic gene BAX, and the downregulation of the anti-apoptotic gene BCL2. nih.gov

Cholinesterase Inhibitory Activity (In Vitro) for Neurodegenerative Research

The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy for Alzheimer's disease. peerj.comnih.gov Derivatives of this compound have been investigated as potential cholinesterase inhibitors.

Acetylcholinesterase (AChE) Inhibition

A series of piperidinyl-quinoline acylhydrazone derivatives were synthesized and evaluated for their in vitro inhibitory activity against AChE. mdpi.com Several of these compounds were identified as potent inhibitors. mdpi.com For example, compound 8c emerged as a lead candidate with an IC50 value of 5.3 ± 0.51 µM, which is three times more potent than the standard drug neostigmine (B1678181) (IC50 = 16.3 ± 1.12 µM). mdpi.com Some derivatives, such as 8a–c, were found to be dual inhibitors of both AChE and BuChE. mdpi.com

Butyrylcholinesterase (BuChE) Inhibition

The same series of piperidinyl-quinoline acylhydrazone derivatives also showed significant inhibitory activity against BuChE. mdpi.com Compound 8g was a particularly potent and selective inhibitor of BuChE, with an IC50 value of 1.31 ± 0.05 µM. mdpi.com This inhibitory strength was 5.5 times greater than that of the standard drug donepezil (B133215) (IC50 = 7.23 ± 0.12 µM). mdpi.com A recently discovered selective BuChE inhibitor, S21-1011, a 4-benzylpiperazinequinoline derivative, demonstrated high potency with an IC50 of 0.162 ± 0.069 μM for human BuChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Piperidinyl-Quinoline Acylhydrazone Derivatives

CompoundEnzymeIC50 Value (µM)Comparison to StandardReference
8c AChE5.3 ± 0.513-fold stronger than neostigmine mdpi.com
8g BuChE1.31 ± 0.055.5-fold stronger than donepezil mdpi.com
S21-1011 hBuChE0.162 ± 0.069- nih.gov

This table is interactive. Click on the headers to sort the data.

Immunomodulatory Properties (In Vitro)

Quinolone derivatives have been shown to possess immunomodulatory effects. nih.gov In vitro studies have demonstrated that these compounds can influence the production of various cytokines. nih.gov Generally, most fluoroquinolone derivatives enhance the synthesis of interleukin-2 (B1167480) while inhibiting the production of interleukin-1 and tumor necrosis factor (TNF)alpha. nih.gov They also significantly increase the synthesis of colony-stimulating factors. nih.gov

A series of novel quinoline-3-carboxamide (B1254982) derivatives were synthesized and evaluated for their immunomodulatory activity. researchgate.net These compounds were tested for their effects on spleen lymphocyte proliferation and TNF-alpha production by macrophages. researchgate.net

Other Investigated Biological Activities

Anti-inflammatory Activity

Quinoline derivatives have been explored as anti-inflammatory agents targeting various pharmacological targets. nih.gov The nature and position of substituents on the quinoline ring largely determine their pharmacological activities and target specificities. nih.gov For example, a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative demonstrated significant in vitro anti-inflammatory activity by inhibiting nitric oxide (NO) release in RAW 264.7 murine macrophages. tbzmed.ac.ir This was accompanied by the inhibition of inducible nitric oxide synthase (iNOS) protein expression and decreased gene expression of inflammatory markers. tbzmed.ac.ir

Antioxidant Activity

The antioxidant potential of quinoline derivatives has also been a subject of investigation. mdpi.comnih.gov The antioxidant activity of these compounds is often evaluated based on their ability to scavenge free radicals. ui.ac.id For example, the antioxidant capacity of quinoline-4-carboxylic acid derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. ui.ac.id The results indicated that 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited inhibition percentages of approximately 30.25% and 40.43%, respectively, at a concentration of 5 mg/L. ui.ac.id

Lysine Specific Demethylase 1 (LSD1) Inhibition

Lysine-specific demethylase 1 (LSD1) is a therapeutic target for certain cancers. nih.govtandfonline.com A series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives have been designed and synthesized as potent LSD1 inhibitors, with Ki values as low as 29 nM. nih.gov These compounds demonstrated high selectivity against related monoamine oxidases A and B. nih.gov Enzyme kinetics studies suggest they are competitive inhibitors of a dimethylated H3K4 substrate. nih.gov These potent LSD1 inhibitors were able to increase cellular H3K4 methylation and strongly inhibit the proliferation of several leukemia and solid tumor cells, with EC50 values as low as 280 nM, while showing minimal effects on normal cells. nih.gov

Mechanistic Insights into the Biological Action of 4 Piperidin 4 Ylmethoxy Quinoline Derivatives

Target Identification and Validation in Disease Pathways

The therapeutic potential of 4-(piperidin-4-ylmethoxy)quinoline derivatives stems from their ability to interact with various biological targets implicated in a range of diseases. The identification and validation of these targets are crucial steps in understanding the compounds' mechanisms of action. Key targets include enzymes and receptors that play pivotal roles in cancer, neurodegenerative disorders, and infectious diseases. nih.govnih.govnih.gov

The versatility of the quinoline (B57606) nucleus allows for the design of derivatives that can target a wide range of proteins, including kinases, demethylases, and cholinesterases. nih.govnih.govresearchgate.net For instance, in cancer, these compounds have been shown to inhibit receptor tyrosine kinases like c-Met and vascular endothelial growth factor (VEGF) receptors, which are crucial for tumor growth, angiogenesis, and metastasis. nih.govgoogle.com Furthermore, their ability to target enzymes like Lysine Specific Demethylase 1 (LSD1) highlights their potential in epigenetic therapies for cancer. nih.gov In the context of neurodegenerative diseases, derivatives have been investigated as cholinesterase inhibitors, aiming to address the cholinergic deficit associated with conditions like Alzheimer's disease. researchgate.netnih.govresearchgate.net The antibacterial activity of some quinoline derivatives has been linked to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.govnih.gov

Molecular Mechanisms of Enzyme Inhibition

The this compound core serves as a foundational structure for developing potent and selective enzyme inhibitors. The specific substitutions on the quinoline and piperidine (B6355638) rings dictate the affinity and selectivity towards different enzymes.

Lysine Specific Demethylase 1 (LSD1) Inhibition and Selectivity

Derivatives of 3-(piperidin-4-ylmethoxy)pyridine (B1265346), a closely related scaffold, have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme often overexpressed in various cancers. nih.gov These compounds act as competitive inhibitors with respect to the H3K4 substrate. nih.gov Molecular docking studies have revealed that the protonated amine of the piperidin-4-ylmethoxy group forms crucial hydrogen bonds and electrostatic interactions with key amino acid residues, such as Asp555, in the active site of LSD1. nih.gov This interaction is pivotal for their inhibitory activity. nih.gov

A significant advantage of these inhibitors is their high selectivity for LSD1 over other related monoamine oxidases (MAOs) like MAO-A and MAO-B. nih.govresearchgate.net This selectivity is attributed to the specific interactions within the LSD1 active site, which are not as favorable in the active sites of MAOs. nih.gov The development of reversible LSD1 inhibitors based on this scaffold offers a promising therapeutic strategy for cancers dependent on LSD1 activity. researchgate.net

Table 1: LSD1 Inhibition and Selectivity of Representative 3-(Piperidin-4-ylmethoxy)pyridine Derivatives

Compound LSD1 IC₅₀ (nM) MAO-A IC₅₀ (nM) MAO-B IC₅₀ (nM) Selectivity (LSD1 vs MAO-A) Selectivity (LSD1 vs MAO-B)
Compound 5 29 >10000 >10000 >345 >345
Compound 16 47 7500 12000 160 255
Compound 17 35 >10000 >10000 >286 >286
Compound 22 62 >10000 >10000 >161 >161

Data sourced from Wu et al. (2015) nih.gov

Cholinesterase Inhibition Mechanisms

Certain derivatives of the this compound scaffold have been investigated for their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition can lead to increased acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease. nih.gov

Kinetic studies have shown that these compounds can act as mixed-type inhibitors of cholinesterases. researchgate.net Molecular docking studies suggest that these inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov This dual-binding site inhibition can be particularly effective in preventing the breakdown of acetylcholine and may also interfere with the role of cholinesterases in the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. nih.gov

Kinase Inhibition (e.g., c-Met, AURKA/B, PDGFR)

The this compound scaffold has been successfully utilized to develop inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.govnih.gov These inhibitors typically function by competing with ATP for binding to the kinase domain of the enzyme. nih.gov

c-Met: Derivatives have been designed as potent and selective inhibitors of the c-Met receptor tyrosine kinase. nih.gov These compounds bind to the ATP-binding site in the kinase domain, preventing the phosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and migration. nih.gov

Aurora Kinases (AURKA/B): Tinengotinib (TT-00420), a multi-targeted kinase inhibitor containing a quinoline moiety, has demonstrated inhibitory effects on Aurora kinases A and B. nih.gov These kinases are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov

Platelet-Derived Growth Factor Receptors (PDGFR): The inhibition of PDGFR, a receptor tyrosine kinase involved in cell growth and angiogenesis, is another mechanism of action for some quinoline-based kinase inhibitors. google.com By blocking PDGFR signaling, these compounds can disrupt tumor growth and the formation of new blood vessels that supply the tumor. google.com

Table 2: Kinase Inhibition Profile of Selected Quinoline Derivatives

Compound Target Kinase Mechanism of Action
PF-04217903 c-Met Potent and selective c-Met inhibitor. nih.gov
Tinengotinib (TT-00420) AURKA/B, others Multi-targeted kinase inhibitor. nih.gov
Quinazoline Derivatives VEGFR, PDGFR Inhibition of receptor tyrosine kinases. google.comgoogle.com

Topoisomerase I Inhibition

Some quinoline derivatives have been shown to inhibit topoisomerase I, an enzyme that plays a critical role in DNA replication and transcription by relaxing supercoiled DNA. nih.gov These compounds can act as "topoisomerase poisons" by stabilizing the covalent complex between the enzyme and DNA. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to DNA breaks and ultimately cell death. nih.gov The planar quinoline ring system is thought to intercalate into the DNA at the site of cleavage, contributing to the stabilization of the topoisomerase-DNA complex.

Intercalation with Nucleic Acids (e.g., DNA)

The planar aromatic structure of the quinoline ring system allows these molecules to interact with DNA through intercalation. researchgate.net This process involves the insertion of the planar moiety between the base pairs of the DNA double helix. This interaction can disrupt the normal function of DNA, including replication and transcription, and can contribute to the cytotoxic effects of these compounds. researchgate.net

Studies have shown that some quinoline derivatives can bind to the minor groove of DNA. researchgate.net The binding affinity and mode of interaction can be influenced by the substituents on the quinoline ring. Spectroscopic and molecular docking studies have been employed to characterize these interactions, providing insights into the structural features required for effective DNA binding. researchgate.net The ability of these compounds to intercalate with DNA is a key aspect of the mechanism of action for some quinoline-based anticancer and antimicrobial agents. researchgate.netrsc.org

Modulation of Key Cellular Processes

The therapeutic potential of this compound derivatives is underscored by their ability to modulate fundamental cellular processes, positioning them as compelling subjects of research in the quest for novel therapeutic agents. These compounds have demonstrated the capacity to interfere with the very machinery of cell division and critical signaling networks that govern cell fate. Their mechanisms of action are multifaceted, encompassing the disruption of the cytoskeleton, interference with cellular communication, and the inhibition of enzymes crucial for cellular immortality.

A significant body of research has illuminated the role of certain this compound derivatives as potent inhibitors of tubulin polymerization. nih.govnih.govmdpi.com Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, essential for maintaining cell structure, and for the formation of the mitotic spindle during cell division. frontiersin.orgnih.gov By interfering with tubulin polymerization, these quinoline derivatives disrupt the delicate balance of microtubule dynamics, leading to a cascade of events that can culminate in cell cycle arrest and apoptosis.

Several studies have shown that these compounds can bind to the colchicine-binding site on β-tubulin, a key regulatory site for microtubule assembly. nih.govfrontiersin.org This interaction prevents the tubulin dimers from polymerizing into microtubules, effectively dismantling the cell's internal scaffold. For instance, a novel series of quinoline derivatives was designed to target this specific site, with compound 4c emerging as a particularly potent antiproliferative agent. nih.gov This compound demonstrated remarkable cytotoxic activity across a wide range of cancer cell lines and was shown to significantly inhibit tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM. nih.gov Furthermore, treatment with compound 4c led to a reduction in β-tubulin mRNA levels, mirroring the effects of colchicine. nih.gov

The disruption of microtubule dynamics by these derivatives has been shown to induce cell cycle arrest, primarily at the G2/M phase, the stage at which the cell prepares for and undergoes mitosis. nih.govmdpi.com This arrest is a direct consequence of the inability to form a functional mitotic spindle, a microtubule-based structure that is indispensable for the proper segregation of chromosomes into daughter cells. The prolonged arrest at this checkpoint can trigger the cell's apoptotic machinery, leading to programmed cell death.

Interactive Table: Cytotoxic Activity of Compound 4c

Cell Line Category Cell Line GI₅₀ (μM)
Leukemia K-562 7.72
Leukemia MOLT-4 8.17
Leukemia RPMI-8226 5.16
Leukemia SR 5.70
Non-Small Cell Lung Cancer HOP-92 2.37
Non-Small Cell Lung Cancer NCI-H23 3.20
CNS Cancer SNB-75 2.38
Renal Cancer RXF 393 2.21
Breast Cancer HS 578T 2.38

Beyond their direct effects on the cytoskeleton, this compound derivatives can also exert their influence by interfering with intricate cellular signaling pathways that regulate cell growth, proliferation, and survival. evitachem.com These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, ultimately dictating the cell's response to its environment.

One of the key mechanisms by which these compounds are thought to act is through the inhibition of kinases, enzymes that play a pivotal role in signal transduction by adding phosphate (B84403) groups to other proteins. For example, certain quinoline derivatives have been shown to target and inhibit kinases involved in cancer cell proliferation. By blocking the activity of these enzymes, the derivatives can disrupt the downstream signaling cascades that promote uncontrolled cell growth.

Furthermore, some quinoline-based compounds have been found to induce apoptosis, or programmed cell death, by activating specific signaling pathways. researchgate.net For instance, the compound PQ1 has been reported to increase the levels of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade, in breast cancer cells. researchgate.net This suggests that the compound can trigger a cell's intrinsic suicide program, a desirable characteristic for an anticancer agent.

The structural features of these quinoline derivatives, including the quinoline core and the piperidine moiety, are crucial for their interaction with biological targets within these signaling pathways. evitachem.com The electron-deficient nature of the quinoline ring can facilitate strong interactions with the active sites of enzymes, while the piperidine group can enhance binding affinity.

Telomerase, an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes, is another promising target for the therapeutic intervention of this compound derivatives. mostwiedzy.pl In most normal somatic cells, telomerase activity is suppressed, leading to telomere shortening with each cell division, which acts as a natural brake on proliferation. However, in the vast majority of cancer cells, telomerase is reactivated, allowing them to bypass this replicative senescence and achieve cellular immortality. mostwiedzy.pl

Several studies have explored the potential of quinoline derivatives as telomerase inhibitors. mostwiedzy.plresearchgate.net These compounds can interact with and stabilize G-quadruplex structures, which can form in the guanine-rich telomeric DNA sequences. nih.govnih.gov The formation of these G-quadruplexes can physically obstruct the binding of telomerase to the telomere, thereby inhibiting its activity.

For instance, novel aryl-2H-pyrazole derivatives bearing a 1,4-benzodioxan moiety have been investigated as potential telomerase inhibitors, with some compounds showing inhibitory activity in the micromolar range. mostwiedzy.pl Similarly, newly synthesized quinoline derivatives containing oxadiazole moieties have demonstrated a correlation between their antiproliferative effects on cancer cell lines and their ability to inhibit telomerase. mostwiedzy.pl Molecular docking studies have further supported the potential of these compounds to bind to the active site of telomerase. mostwiedzy.pl

Interactive Table: Telomerase Inhibition by Quinoline Derivatives

Compound Target Cell Line IC₅₀ (μM)
Aryl-2H-pyrazole derivative 16A Telomerase 0.9
Aryl-2H-pyrazole derivative 16A SGC-7901 (gastric cancer) 18.07

Role of Weak Base Properties in Intracellular Accumulation

The efficacy of many drugs, including this compound derivatives, is contingent not only on their intrinsic activity but also on their ability to reach and accumulate at their site of action within the cell. The weak base properties of these compounds play a crucial role in this process, influencing their intracellular sequestration and, consequently, their biological effects. nih.gov

Weakly basic compounds can exist in both an un-ionized, lipid-soluble form and an ionized, water-soluble form, with the ratio of these forms being dependent on the pH of the surrounding environment. The un-ionized form can readily cross cell membranes, including the plasma membrane and the membranes of intracellular organelles. Once inside acidic compartments, such as lysosomes, the weak base becomes protonated and trapped in its ionized form. This phenomenon, known as ion trapping, can lead to a significant accumulation of the compound within these organelles. nih.gov

Research has shown that the permeability characteristics of weak bases as a function of pH can determine their primary site of intracellular sequestration. nih.gov Compounds with a significant difference in permeability between their ionized and un-ionized states tend to accumulate in lysosomes. In contrast, those with more pH-insensitive permeability may selectively accumulate in mitochondria. nih.gov This differential accumulation can have important implications for the compound's mechanism of action, as lysosomes and mitochondria are involved in distinct cellular processes.

The ability of this compound derivatives to accumulate within cells due to their weak base properties can enhance their interaction with intracellular targets, such as tubulin and components of signaling pathways, thereby potentiating their therapeutic effects.

Computational and in Silico Approaches in Research on 4 Piperidin 4 Ylmethoxy Quinoline

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is fundamental to understanding the molecular interactions between "4-(piperidin-4-ylmethoxy)quinoline" and its biological targets.

Elucidation of Ligand-Receptor Binding Modes and Interactions

Molecular docking has been successfully used to clarify the binding modes of "this compound" derivatives with various protein targets. For instance, in studies where derivatives of this compound were investigated as potential butyrylcholinesterase (BChE) inhibitors, docking analyses revealed key interactions within the enzyme's active site. The quinoline (B57606) ring, for example, is often involved in π-π stacking interactions with aromatic residues like Trp231 and Phe329. monash.edu Additionally, the nitrogen atom in the piperidine (B6355638) ring can form crucial hydrogen bonds with amino acid residues such as His438. monash.edu In other cases, the piperidine ring itself contributes to binding through π-sigma and π-alkyl linkages with the protein's active site. semanticscholar.org These detailed interaction maps are critical for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

Prediction of Inhibitory Potency and Ligand Efficiency

Molecular docking is not only used to visualize binding but also to predict the inhibitory potency of compounds like "this compound". The docking score, which estimates the binding affinity, is often correlated with experimentally determined inhibitory concentrations (IC50 values). arabjchem.org A lower docking score generally suggests a stronger binding affinity and, therefore, higher predicted potency.

Another important metric derived from these studies is Ligand Efficiency (LE). univie.ac.at LE provides a measure of how effectively a ligand binds to its target relative to its size (number of heavy atoms). optibrium.com This helps in identifying compounds that possess a favorable balance of potency and molecular size, a key consideration in drug design. univie.ac.at For "this compound" and its analogs, calculating the LE can help prioritize candidates for further development. unica.it

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. nih.gov A pharmacophore model for "this compound" would likely include features such as hydrogen bond donors and acceptors, and aromatic rings. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. nih.govacs.org This allows for the rapid identification of new molecules that match the pharmacophore and are therefore likely to have similar biological effects. nih.gov This approach has been successfully applied to quinoline derivatives to discover novel inhibitors for various targets, including phosphodiesterase 4B and c-kit kinase. rsc.orgtandfonline.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-likeness Assessment

In silico ADME prediction tools are essential for evaluating the pharmacokinetic properties of a compound early in the drug discovery process. nih.gov These computational models predict how a compound will be absorbed, distributed, metabolized, and excreted by the body. For "this compound" and its derivatives, these predictions are crucial for assessing their potential as drug candidates. researchgate.net

Generally, these compounds are predicted to have good drug-like properties, often adhering to Lipinski's rule of five. mdpi.commdpi.com This rule assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. mdpi.com

Table 1: Predicted ADME and Drug-likeness Properties

PropertyGeneral PredictionSignificance
Gastrointestinal Absorption HighIndicates good potential for oral administration. mdpi.com
Blood-Brain Barrier (BBB) Penetration Variable, often predicted to be lowDetermines potential for central nervous system effects. mdpi.com
Cytochrome P450 (CYP) Inhibition Generally predicted to be non-inhibitors of major isoforms (e.g., 1A2, 2C9, 2C19)Low potential for drug-drug interactions. mdpi.com
Lipinski's Rule Compliance Generally compliantSuggests good drug-like characteristics. mdpi.commdpi.com
Bioavailability Score Often favorable (e.g., 0.55)Indicates a good probability of reaching systemic circulation. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the molecular interactions and conformational changes of a ligand-receptor complex over time. nih.gov For "this compound" derivatives, MD simulations are used to validate the binding poses obtained from molecular docking and to assess the stability of the complex. mdpi.comnih.gov

By simulating the movement of atoms over a period of time, researchers can confirm the stability of key interactions, such as hydrogen bonds and π-π stacking, that were predicted by docking. rsc.orgmdpi.com The root-mean-square deviation (RMSD) of the ligand and protein is often analyzed to determine the stability of the complex, with a stable RMSD indicating a stable binding mode. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arabjchem.orgresearchgate.net This allows for the prediction of the activity of new, yet-to-be-synthesized compounds.

For quinoline derivatives, 3D-QSAR models have been developed to predict their inhibitory activity against various targets. rsc.orgnih.gov These models use molecular descriptors to correlate structural features with biological activity, providing valuable insights for the design of more potent molecules. nih.govnih.gov Successful QSAR models have been built for quinoline derivatives targeting phosphodiesterase 4B and for antimalarial applications, demonstrating the predictive power of this approach. rsc.orgnih.gov

Concluding Perspectives and Future Research Directions

Current Challenges and Opportunities in the Development of 4-(Piperidin-4-ylmethoxy)quinoline-based Agents

The development of drugs based on the this compound core, while promising, is not without its hurdles. A primary challenge lies in optimizing the selectivity and potency of these compounds to minimize off-target effects and potential toxicity. numberanalytics.com The inherent reactivity of the quinoline (B57606) ring system requires careful synthetic strategies to achieve the desired functionalization without compromising stability. numberanalytics.com Furthermore, improving the pharmacokinetic and pharmacodynamic properties of these derivatives is crucial for their clinical translation. numberanalytics.com

Despite these challenges, significant opportunities exist. The adaptability of the quinoline and piperidine (B6355638) rings allows for extensive structural modifications, enabling the fine-tuning of biological activity. nih.govajchem-a.com This structural flexibility presents an opportunity to design compounds with improved target specificity and better therapeutic profiles. The growing understanding of the structure-activity relationships (SAR) for this class of compounds provides a solid foundation for rational drug design. numberanalytics.comacs.org

Potential for Novel Therapeutic Agent Development and Repurposing

The this compound scaffold has shown potential across a diverse range of therapeutic areas. Its derivatives have been investigated for their activity as:

Anticancer agents: Certain quinoline derivatives have demonstrated the ability to inhibit protein kinases, which are often dysregulated in cancer. google.comnih.gov The quinoline core is a feature of several FDA-approved kinase inhibitors used in oncology. nih.gov

Antimalarial agents: The quinoline structure is famously associated with antimalarial drugs like chloroquine (B1663885). nih.govdrugbank.com Research continues to explore new quinoline-piperidine conjugates with potent activity against resistant strains of Plasmodium falciparum. nih.gov

Antimicrobial agents: Novel quinoline derivatives have shown promising antimicrobial activity, with some exhibiting excellent efficacy against various bacterial strains. researchgate.net

Neuroprotective agents: Derivatives of this scaffold are being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.gov

Anti-inflammatory agents: The quinoline core is found in compounds with anti-inflammatory properties, suggesting potential applications in autoimmune disorders. acs.orgontosight.ai

Histamine H1 receptor antagonists: Specific 8-(piperidin-4-yloxy)quinoline derivatives have been developed as potent and selective antagonists for potential use in allergic rhinitis. nih.gov

The broad spectrum of biological activities associated with this scaffold also opens up avenues for drug repurposing, where existing compounds could be investigated for new therapeutic applications.

Advancements in Targeted Synthesis and Biologically Relevant Derivatization

Recent years have seen significant progress in the synthetic methodologies for quinoline and piperidine derivatives, enabling more efficient and targeted synthesis. Modern organic synthesis techniques, including multicomponent reactions (MCRs) and metal-catalyzed cross-coupling reactions, have streamlined the construction of complex quinoline-based molecules. numberanalytics.comnih.gov These methods offer high atom economy and allow for the introduction of diverse functional groups, which is crucial for creating libraries of compounds for biological screening. nih.gov

Microwave-assisted synthesis has also emerged as a green and efficient method for preparing novel quinoline derivatives, often leading to higher yields in shorter reaction times. researchgate.net These advancements facilitate the synthesis of a wide array of biologically relevant derivatives, allowing for systematic exploration of the chemical space around the this compound core.

Integration of Multi-omics Data for Deeper Mechanistic Understanding

The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to gain a deeper understanding of the mechanisms of action of this compound-based agents. nih.govmdpi.com By analyzing the global changes in a biological system upon treatment with a compound, researchers can identify the specific pathways and molecular targets that are modulated. nih.gov

This holistic view can help to:

Identify novel drug targets. nih.gov

Uncover mechanisms of drug resistance.

Discover biomarkers to predict patient response. nih.gov

Provide a more comprehensive understanding of a compound's efficacy and potential side effects. nih.gov

The application of multi-omics strategies is becoming increasingly crucial in modern drug discovery and can significantly accelerate the development of more effective and personalized therapies based on the this compound scaffold. nih.govmdpi.com

Design of Multi-Target Directed Ligands for Complex Diseases

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological factors. rsc.orgmdpi.com The design of multi-target-directed ligands (MTDLs), which can simultaneously modulate several disease-relevant targets, is a promising therapeutic strategy. rsc.orgmdpi.com The this compound scaffold is well-suited for the development of MTDLs due to its ability to interact with a variety of biological targets. nih.govnih.gov

For instance, in the context of Alzheimer's disease, researchers are designing MTDLs that can inhibit both cholinesterases and beta-secretase 1 (BACE1), two key enzymes involved in the disease's progression. nih.govresearchgate.net By carefully modifying the substituents on the quinoline and piperidine rings, it is possible to create compounds with a balanced activity profile against multiple targets. This approach holds the potential to develop more effective treatments for complex diseases by addressing their multifactorial nature. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(piperidin-4-ylmethoxy)quinoline, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis typically involves nucleophilic substitution between a quinoline derivative (e.g., 4-chloroquinoline) and piperidin-4-ylmethanol. Potassium carbonate in dimethylformamide (DMF) at 80–100°C facilitates the reaction . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. Yield optimization requires controlled reaction time (12–24 hours) and stoichiometric excess of the piperidine component (1.2–1.5 equivalents) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm the quinoline core (aromatic protons at δ 7.5–8.5 ppm) and piperidine methoxy group (protons at δ 3.0–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+ at m/z 283.18) .
  • IR Spectroscopy : Detect C-O-C stretching (1100–1250 cm⁻¹) and quinoline C=N vibrations (1600–1650 cm⁻¹) .

Q. How can solubility and stability challenges be addressed during in vitro assays?

  • Methodology :

  • Solubility : Use DMSO for initial stock solutions (10 mM), followed by dilution in PBS or cell culture media (final DMSO <0.1%) .
  • Stability : Conduct stability studies under physiological pH (7.4) and temperature (37°C) using HPLC to monitor degradation over 24–48 hours .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Dose-Response Curves : Perform assays (e.g., MTT for cytotoxicity) across a broad concentration range (0.1–100 μM) to identify IC50 discrepancies .
  • Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldown assays to identify unintended interactions .
  • Control Experiments : Include structurally analogous compounds (e.g., 4-(pyrrolidin-3-ylmethoxy)quinoline) to isolate the role of the piperidine moiety .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target selectivity?

  • Methodology :

  • Core Modifications : Introduce substituents at the quinoline 2- or 8-positions to alter steric/electronic properties. For example, fluorine at C8 improves metabolic stability .
  • Piperidine Substitutions : Replace the piperidine with morpholine or thiomorpholine to modulate hydrogen-bonding capacity .
  • In Silico Docking : Use AutoDock Vina to predict binding poses against targets like tyrosine kinases or GPCRs .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodology :

  • Enzyme Kinetics : Measure Michaelis-Menten parameters (Km, Vmax) with/without the inhibitor to determine competitive/non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes .
  • Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical residues for inhibition .

Q. How can researchers address discrepancies in physicochemical property data (e.g., logP, pKa) reported in literature?

  • Methodology :

  • Experimental Validation : Use shake-flask method for logP determination (octanol/water partition) and potentiometric titration for pKa .
  • Computational Tools : Compare results from ACD/Labs and ChemAxon software to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.